Cas no 84-26-4 (Rutaecarpine)

Rutaecarpine, an alkaloid in Evodia rutaecarpine, is an inhibitor of COX-2 with an IC50 value of 0.28 μ M
Rutaecarpine structure
Rutaecarpine structure
Rutaecarpine
84-26-4
C18H13N3O
287.315323591232
MFCD00210551
34311
24278677

Rutaecarpine Properties

Names and Identifiers

    • rutecarpine
    • RHETINE
    • 8,13-DIHYDRO-INDOLO[2'3':3,4]PYRIDO[2,1-B]QUINAZOLIN-5(7H)-ONE
    • RUTECARPINE 95+
    • Rutaecarpine std.
    • Rutaecarpine
    • Indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one,8,13-dihydro-
    • Rutecarpine, 8,13-Dihydroindolo[2μ,3μ:3,4]pyrido[2,1-b]quinazolin-5(7H)-one
    • 8,13-Dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one
    • RUTAECARPINE, CERTIFIED REFERENCE MATERIAL
    • ruteacarpine
    • 8,13-Dihydro­indolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(7H)-one
    • [ "" ]
    • 8,13-Dihydro-indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one
    • Rutacarpine
    • Rutaecarpin
    • C18H13N3O
    • 8XZV289PRY
    • SMR001230721
    • Rutaecarpine,(S)
    • Rutecarpine (8C
    • :3,4]pyrido[2,1-b]quinazolin-5(7H)-one
    • Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one, 8,13-dihydro- (9CI)
    • Rutecarpine (8CI)
    • 7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(13H)-one
    • RUTECARPINE
    • s2349
    • GS-3618
    • R 3277
    • AC-34838
    • NSC258317
    • CS-6160
    • 3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one
    • HY-N0147
    • NCGC00015892-01
    • Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one, 8,13-dihydro-
    • NSC-258317
    • NCGC00015892-04
    • Indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one, 8,13-dihydro-
    • CHEBI:8922
    • BDBM50131046
    • 3,13,21-triazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one
    • Z2768165384
    • DTXSID00232884
    • Q-100850
    • NCGC00015892-05
    • NCGC00015892-08
    • EU-0101091
    • UNII-8XZV289PRY
    • 84-26-4
    • Lopac-R-3277
    • 6,7-[Imino(1,2-phenylene)]-8,9-dihydro-11H-pyrido[2,1-b]quinazoline-11-one
    • HMS3884P13
    • Oprea1_313284
    • HMS2233M24
    • NCGC00015892-02
    • Rutaecarpine (Rutecarpine)
    • NCGC00261776-01
    • Indolo[2',4]pyrido[2,1-b]quinazolin-5(7H)-one, 8,13-dihydro-
    • NCGC00015892-07
    • STL146385
    • SW220226-1
    • SR-01000076104-6
    • SR-01000076104
    • UPCMLD-DP040:001
    • AKOS005720935
    • MFCD00210551
    • NCGC00094364-01
    • NCGC00015892-03
    • Lopac0_001091
    • HMS3374B10
    • CHEMBL85139
    • cid_65752
    • LS-83901
    • BBL028393
    • NSC 258317
    • SMP2_000103
    • C09238
    • ACVGWSKVRYFWRP-UHFFFAOYSA-N
    • NCGC00015892-06
    • R0102
    • NCGC00094364-04
    • FT-0653229
    • NCGC00094364-03
    • 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one
    • MLS002153304
    • LP01091
    • Q15424771
    • Tox21_501091
    • SR-01000076104-2
    • H10091
    • A864154
    • BCP21309
    • SCHEMBL288507
    • MLS006011796
    • SDCCGSBI-0051061.P002
    • UPCMLD-DP040
    • InChI=1/C18H13N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-8,19H,9-10H
    • HMS3656C09
    • NCI60_002069
    • Rutaecarpine, >98% (HPLC)
    • CCG-205168
    • 8,13-Dihydro-7H-indolo[2'',3'':3,4]pyrido[2,1-b]quinazolin-5-one
    • NCGC00015892-13
    • EN300-302963
    • 3,13,21-triazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-1(21),2(10),4(9),5,7,15(20),16,18-octaen-14-one
    • RUTECARPINE [MI]
    • 8,13-DIHYDROINDOLO(2',3':3,4)PYRIDO(2,1-B)QUINAZOLIN-5(7H)-ONE
    • HMS3263K04
    • 8,13-Dihydroindolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(7H)-one (ACI)
    • Rutecarpine (6CI, 7CI, 8CI)
    • 3,13,21-Triazapentacyclo[11.8.0.0[2,10].0[4,9].0[15,20]]henicosa-1(21),2(10),4(9),5,7,15(20),16,18-octaen-14-one
    • Dataset-S1.169
    • MLSMR
    • ConMedNP.2278
    • NS00115956
    • BRD-K94723713-001-10-6
    • Indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one, 8,13-dihydro-; Rutecarpine (6CI,7CI,8CI); 8,13-Dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one; NSC 258317; Rhetine; Rutaecarpine
    • RutaecarpineRutacarpine; Rhetine; Rutaecarpin
    • 1ST40308
    • ALBB-028246
    • +Expand
    • MFCD00210551
    • ACVGWSKVRYFWRP-UHFFFAOYSA-N
    • 1S/C18H13N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-8,19H,9-10H2
    • O=C1N2C(C3=C(CC2)C2C(=CC=CC=2)N3)=NC2C1=CC=CC=2

Computed Properties

  • 287.105862g/mol
  • 0
  • 3
  • 1
  • 2
  • 0
  • 287.105862g/mol
  • 287.105862g/mol
  • 48.5Ų
  • 22
  • 517
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 9
  • 0
  • 287.3

Experimental Properties

  • 3.10090
  • 50.68000
  • 8298
  • 1.5855 (estimate)
  • 429.62°C (rough estimate)
  • 258-266°C
  • 286.5 °C
  • DMSO: 18 mg/mL clear yellow solution, soluble
  • Yellow powder
  • 1.2030 (rough estimate)

Rutaecarpine Security Information

  • GHS06 GHS06
  • NM3454000
  • 3
  • 6.1
  • S45
  • III
  • R25
  • T T
  • UN 2811 6.1/PG 3
  • H300
  • P264,P301+P310
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • R25
  • Danger
  • 6.1
  • Class Q (sugars, alkaloids, antibiotics, hormones)

Rutaecarpine Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Rutaecarpine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IDT1-50mg
Indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one, 8,13-dihydro-
84-26-4 95%
50mg
$4.00 2024-04-21
A2B Chem LLC
AI56901-50mg
Rutaecarpine
84-26-4 95%
50mg
$4.00 2024-04-19
abcr
AB417037-1 g
8,13-Dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one, 95%; .
84-26-4 95%
1 g
€80.40 2023-07-19
Ambeed
A331454-50mg
7,8-Dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(13H)-one
84-26-4 95%
50mg
$5.0 2024-07-24
Chengdu Biopurify Phytochemicals Ltd
BP1232-100mg
Rutaecarpine
84-26-4 98%
100mg
$65 2023-09-20
Enamine
EN300-302963-0.05g
3,13,21-triazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one
84-26-4 95%
0.05g
$76.0 2023-07-10
LKT Labs
R8179-25 mg
Rutaecarpine, synthetic
84-26-4 ≥98%
25mg
$83.40 2023-07-10
MedChemExpress
HY-N0147-10mM*1mLinDMSO
Rutaecarpine
84-26-4 99.00%
10mM*1mLinDMSO
¥550 2023-07-26
S e l l e c k ZHONG GUO
S2349-10mM (1mL in DMSO)
Rutaecarpine
84-26-4 99.56%
10mM (1mL in DMSO)
¥734.81 2023-09-16
TargetMol Chemicals
T2972-10 mg
Rutaecarpine
84-26-4 97.54%
10mg
¥ 442 2023-07-10

Rutaecarpine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  10 min, heated; 15 min, reflux
Reference
Palladium-catalyzed three-component carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines
Chen, Zhengkai; Wang, Le-Cheng; Zhang, Jiajun; Wu, Xiao-Feng, Organic Chemistry Frontiers, 2020, 7(17), 2499-2504

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Reference
A simple heterocyclic fusion reaction and its application for expeditious syntheses of rutaecarpine and its analogs
Huang, Guozheng; Roos, Dominika; Stadtmuller, Patricia; Decker, Michael, Tetrahedron Letters, 2014, 55(26), 3607-3609

Synthetic Circuit 3

Reaction Conditions
1.1 180 °C
Reference
A facile total synthesis of rutaecarpine
Chavan, Subhash P.; Rasapalli, Sivappa, Tetrahedron Letters, 2004, 45(5), 997-999

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride ,  Hydrochloric acid
Reference
A short synthesis of quinazolinocarboline alkaloids rutaecarpine, hortiacine, euxylophoricine A and euxylophoricine D from methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates
Mohanta, Pramod K.; Kim, Kyongtae, Tetrahedron Letters, 2002, 43(22), 3993-3996

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Ethanol
Reference
A simple synthesis of rutaecarpine
Lee, Seung Ho; Kim, Seung Ill; Park, Jae Gyu; Lee, Eung Seok; Jahng, Yurngdong, Heterocycles, 2001, 55(8), 1555-1559

Synthetic Circuit 6

Reaction Conditions
1.1 1 h, rt → 180 °C
Reference
Efficient syntheses of 2,3-disubstituted natural quinazolinones via iridium catalysis
Fang, Jie; Zhou, Jianguang, Organic & Biomolecular Chemistry, 2012, 10(12), 2389-2391

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Methanol ,  Water ;  0 °C; 12 h, rt
1.2 Reagents: Triethylamine ,  Sodium hydroxide Solvents: Chloroform ,  Water ;  3 h, rt
Reference
A new and facile synthesis of rutaecarpine alkaloids
Lee, Chih-Shone; Liu, Cheng-Kuo; Cheng, Yen-Yao; Teng, Che-Ming, Heterocycles, 2009, 78(4), 1047-1056

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ;  20 - 36 h, 150 °C
Reference
A simple approach for the syntheses of rutaecarpine and its analogs
Liang, Li-Na; An, Rui; Huang, Tao; Xu, Mei; Hao, Xiao-Jiang; et al, Tetrahedron Letters, 2015, 56(19), 2466-2468

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Chloroform
1.2 Reagents: Phosphorus oxychloride ;  2 h, 40 °C
1.3 Solvents: Tetrahydrofuran ;  rt
1.4 Reagents: Ammonium hydroxide Solvents: Water
Reference
A facile synthesis of simple alkaloids-synthesis of 2,3-polymethylene-4(3H)-quinazolinones and related alkaloids
Lee, Eung Seok; Park, Jae-Gyu; Jahng, Yurngdong, Tetrahedron Letters, 2003, 44(9), 1883-1886

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Methanol ;  rt
1.2 Reagents: Nickel boride (Ni2B) ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt → 52 °C; 2 min, 52 °C; 52 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Total synthesis of rutaecarpine and analogues by tandem azido reductive cyclization assisted by microwave irradiation
Kamal, Ahmed; Reddy, M. Kashi; Reddy, T. Srinivasa; Santos, Leonardo Silva; Shankaraiah, Nagula, Synlett, 2011, (1), 61-64

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  45 min, reflux
Reference
Glyoxylic acid in the reaction of isatoic anhydride with amines: a rapid synthesis of 3-(un)substituted quinazolin-4(3H)-ones leading to rutaecarpine and evodiamine
Rao, K. Raghavendra; Raghunadh, Akula; Mekala, Ramamohan; Meruva, Suresh Babu; Pratap, T. V.; et al, Tetrahedron Letters, 2014, 55(43), 6004-6006

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  4 h, 80 °C
Reference
Condensation of anthranilic acids with pyridines to furnish pyridoquinazolones via pyridine dearomatization
Yang, Yajun; Zhu, Cuiju; Zhang, Min; Huang, Shijun; Lin, Jingjing; et al, Chemical Communications (Cambridge, 2016, 52(87), 12869-12872

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  2 h, reflux
1.2 2 h, rt
Reference
Synthesis of rutaecarpine and quinazolone compounds
Wang, Cheng-Xue; Chu, Zhan-Fang, Yingyong Huaxue, 2008, 25(12), 1439-1443

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Solvents: Benzene ;  4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  basified, cooled
Reference
One-pot synthesis of simple alkaloids: 2,3-polymethylene-4(3H)-quinazolinones, luotonin A, tryptanthrin, and rutaecarpine
Jahng, Katherine Chae; Kim, Seung Ill; Kim, Dong Hyeon; Seo, Chang Seob; Son, Jong-Keun; et al, Chemical & Pharmaceutical Bulletin, 2008, 56(4), 607-609

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Acetic acid ;  24 h, reflux
Reference
Expeditious and practical synthesis of the bioactive alkaloids rutaecarpine, euxylophoricine A, deoxyvasicinone, and their heterocyclic homologs
Hamid, Abdulkareem; Elomri, Abdelhakim; Daich, Adam, Tetrahedron Letters, 2006, 47(11), 1777-1781

Synthetic Circuit 16

Reaction Conditions
1.1 60 min, 180 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 5
Reference
Redox Condensations of o-Nitrobenzaldehydes with Amines under Mild Conditions: Total Synthesis of the Vasicinone Family
Afanasyev, Oleg I. ; Podyacheva, Evgeniya; Rudenko, Alexander; Tsygankov, Alexey A.; Makarova, Maria; et al, Journal of Organic Chemistry, 2020, 85(14), 9347-9360

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Acetic acid ;  5 h, reflux
Reference
Facile zeolite induced Fischer-indole synthesis: a new approach to bioactive natural product rutaecarpine
Mhaske, Santosh B.; Argade, Narshinha P., Tetrahedron, 2004, 60(15), 3417-3420

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Trifluoroacetic acid Solvents: Toluene ,  Water ;  12 h, 120 °C
Reference
TFA/TBHP-promoted oxidative cyclisation for the construction of tetracyclic quinazolinones and rutaecarpine
Jia, Feng-Cheng; Chen, Tian-Zhi; Hu, Xiao-Qiang, Organic Chemistry Frontiers, 2020, 7(13), 1635-1639

Rutaecarpine Raw materials

Rutaecarpine Preparation Products

Rutaecarpine Suppliers

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(CAS:84-26-4)Rutaecarpine
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Tuesday, 21 January 2025 17:56
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